molecular formula C11H17NO3 B12327497 Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate

Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate

Cat. No.: B12327497
M. Wt: 211.26 g/mol
InChI Key: KZVTWQYNQZKBOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(5-methyl-2-furanyl)methyl]amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can release active compounds in vivo.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and enhances its utility in various applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(5-methylfuran-2-yl)methyl]carbamate

InChI

InChI=1S/C11H17NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13)

InChI Key

KZVTWQYNQZKBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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